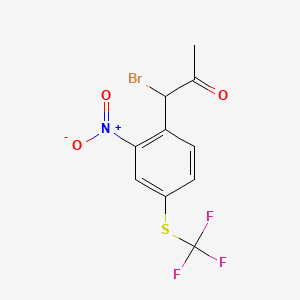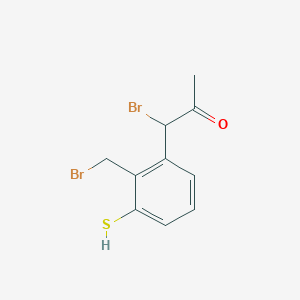
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H11ClO2 It is a derivative of benzaldehyde, featuring a chloro and a methoxy group attached to the benzene ring, along with an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde can be achieved through a multi-step process. One common method involves the Sonogashira coupling reaction, where 5-chloro-2-iodobenzaldehyde is reacted with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Palladium Catalyst: Used in Sonogashira coupling reactions.
Grignard Reagents: For nucleophilic addition to the aldehyde group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Carboxylic Acids: From the oxidation of the aldehyde group.
Alcohols: From the reduction of the aldehyde group using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the aldehyde group can form reversible interactions with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chloro and methoxy groups.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a similar benzene ring with chloro and methoxy substituents but has different functional groups.
Uniqueness
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is unique due to the combination of its chloro, methoxy, and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C16H11ClO2 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
5-chloro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C16H11ClO2/c1-19-16-8-3-12(4-9-16)2-5-13-6-7-15(17)10-14(13)11-18/h3-4,6-11H,1H3 |
Clave InChI |
ODIWSGXWSPCNQA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)




![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)





![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

